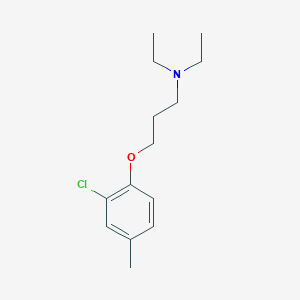
3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine, also known as clofedanol, is a chemical compound that belongs to the class of antihistamines. It was first synthesized in the 1960s and has since been used in various scientific research applications.
作用机制
Clofedanol exerts its antihistamine effects by blocking the H1 receptors in the body, thereby preventing the binding of histamine to these receptors. This results in the inhibition of the allergic response, including the symptoms of itching, sneezing, and runny nose. Clofedanol also possesses dopaminergic activity, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
Clofedanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. Clofedanol has also been shown to inhibit the release of histamine from mast cells, which may contribute to its antihistamine effects. In addition, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
实验室实验的优点和局限性
Clofedanol has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other antihistamines. It is also stable and has a long shelf life. However, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has some limitations for lab experiments. It has a relatively low potency compared to other antihistamines, which may limit its use in certain experiments. In addition, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to have some sedative effects, which may confound the results of certain experiments.
未来方向
There are several future directions for the study of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine. One potential area of research is the investigation of its potential use in the treatment of Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of research is the investigation of the potential use of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine in combination with other drugs for the treatment of allergic conditions. Finally, the development of more potent derivatives of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine may lead to the discovery of more effective antihistamines and dopaminergic agents.
合成方法
Clofedanol can be synthesized through a multistep process involving the condensation of 2-chloro-4-methylphenol and diethylamine, followed by the reaction with 1-chloropropane. The final product is obtained through purification and isolation steps.
科学研究应用
Clofedanol has been extensively used in scientific research as an antihistamine agent. It has been studied for its potential use in the treatment of various allergic conditions, such as allergic rhinitis, urticaria, and asthma. Clofedanol has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to possess dopaminergic activity.
属性
IUPAC Name |
3-(2-chloro-4-methylphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-4-16(5-2)9-6-10-17-14-8-7-12(3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDHUYGJLVUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-4-methylphenoxy)-N,N-diethylpropan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)

![N-(4-ethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5156693.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5156704.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)

![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)
![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)